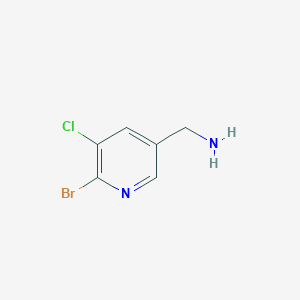
(6-Bromo-5-chloropyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-5-chloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H7BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine, which is then subjected to nucleophilic substitution with methanamine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: (6-Bromo-5-chloropyridin-3-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, (6-Bromo-5-chloropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to develop new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms in the compound can influence its binding affinity and specificity towards these targets.
相似化合物的比较
- (5-Bromo-6-chloropyridin-3-yl)(cyclopropyl)methanamine
- (6-Bromo-5-chloropyridin-3-yl)methanol
- (6-Bromo-5-chloropyridin-3-yl)acetonitrile
Comparison: Compared to similar compounds, (6-Bromo-5-chloropyridin-3-yl)methanamine is unique due to its specific halogenation pattern and the presence of a methanamine group
生物活性
(6-Bromo-5-chloropyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound, with the CAS number 1211592-59-4, exhibits significant interactions with various biological targets, including enzymes involved in drug metabolism. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
- Molecular Formula : C₆H₆BrClN₂
- Molecular Weight : 221.482 g/mol
- Density : 1.7 g/cm³
- Boiling Point : Approximately 311 °C
The structural characteristics of this compound, particularly the presence of bromine and chlorine substituents on the pyridine ring, contribute to its unique chemical reactivity and biological interactions .
Research indicates that this compound primarily functions as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This interaction can significantly influence the pharmacokinetics of co-administered drugs by altering their metabolism. The inhibition of CYP1A2 suggests potential drug-drug interactions, necessitating further investigation into its pharmacological profile and safety .
Enzyme Inhibition
In vitro studies have demonstrated that this compound effectively inhibits CYP1A2 activity. This inhibition can lead to increased plasma concentrations of drugs metabolized by this enzyme, which is crucial for understanding potential therapeutic applications and drug interactions .
Applications in Medicinal Chemistry
The compound's ability to inhibit specific enzymes positions it as a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Its structural similarity to other bioactive compounds further enhances its potential applications in synthesizing novel therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally similar to this compound, along with their CAS numbers and similarity scores:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (5-Bromo-6-chloropyridin-2-yl)methanamine | 1799439-04-5 | 0.82 |
| 5-Bromo-6-chloropyridin-2-amine | 358672-65-8 | 0.80 |
| (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride | 1799439-04-5 | 0.82 |
| 5-Bromo-6-chloropicolinonitrile | 1256823-65-0 | 0.75 |
| 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6 | 0.74 |
The unique combination of bromine and chlorine in this compound enhances its selectivity as a therapeutic agent compared to these similar compounds .
Case Studies and Research Findings
Research has explored the potential therapeutic effects of this compound in various biological systems:
- Drug Interaction Studies : Investigations into the compound's interaction with CYP1A2 have revealed significant implications for patients taking medications metabolized by this enzyme. The findings underscore the importance of monitoring drug levels when co-administered with inhibitors like this compound .
- Pharmacological Profiling : Ongoing studies aim to elucidate the full pharmacological profile of this compound, including potential side effects and therapeutic benefits in treating metabolic disorders and cancers .
属性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC 名称 |
(6-bromo-5-chloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H,2,9H2 |
InChI 键 |
YCWGIJXXIABDIW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)Br)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















